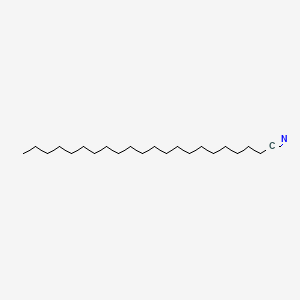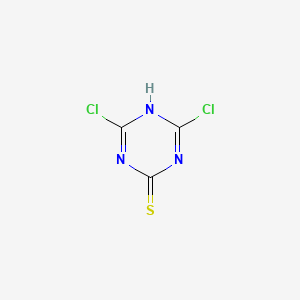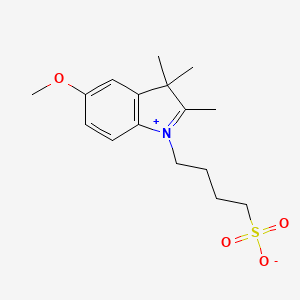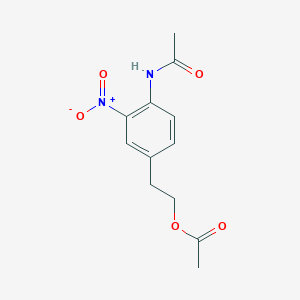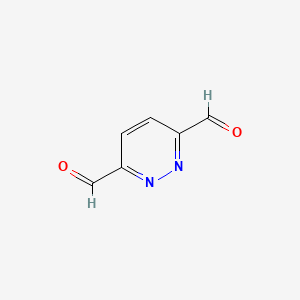
Di-tert-Butylsuccinat
Übersicht
Beschreibung
Di-tert-butyl succinate is a chemical compound with the molecular formula C12H22O4 . It is also known as butanedioic acid, bis (1,1-dimethylethyl) ester .
Synthesis Analysis
Di-tert-butyl succinate can be prepared from succinic acid, liquid isobutylene, and sulfuric acid in dioxane . This process involves the proton-catalysed esterification of succinic acid with isobutene .
Molecular Structure Analysis
The molecular structure of Di-tert-butyl succinate contains a total of 37 bonds, including 15 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .
Chemical Reactions Analysis
Di-tert-butyl succinate can undergo thermal decomposition. The decomposition mechanism involves the cracking of the C–O bond, separating ·C (CH3)3 out, then the C–C bond cracks, separating ·CH3 out. The N=N double bond, C–N bond, and C–O bond crack subsequently, separating: N–CO, ·O–CO–N:, HO–CO–N: and ·N=N–CO out, and these radical groups gradually decompose or oxidize into ·CH=CHCH3, ·O–CO/CO2, ·COOH, etc. Finally, all these radical groups dissociate and oxidize into H2O, CO2, and N2 .
Physical and Chemical Properties Analysis
Di-tert-butyl succinate is a solid at room temperature. It has a density of 1.0±0.1 g/cm3, a boiling point of 223.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.0±3.0 kJ/mol and a flash point of 91.8±16.9 °C . The compound has a molar refractivity of 61.1±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 233.7±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Organische Verbindungsforschung
Di-tert-Butylsuccinat ist eine organische Verbindung und wird daher häufig in der Forschung an organischen Verbindungen verwendet . Die durch dynamische Datenanalyse dieser Verbindung gewonnenen Daten können verwendet werden, um ihr Verhalten und ihre Eigenschaften zu verstehen, was in Bereichen wie der organischen Chemie und Biochemie von Vorteil sein kann .
Industrielle Anwendungen
Obwohl es nicht direkt mit this compound zusammenhängt, ist es erwähnenswert, dass ähnliche Verbindungen wie Di-tert-Butyl-Disulfid in der Industrie als Vulkanisiermittel für Gummi und Elastomere verwendet wurden . Dies deutet auf potenzielle industrielle Anwendungen für this compound hin.
Forschung und Entwicklung
Gemäß einem Sicherheitsdatenblatt wird this compound für Forschungs- und Entwicklungszwecke verwendet . Obwohl die spezifischen Anwendungen nicht erwähnt werden, deutet dies darauf hin, dass die Verbindung in verschiedenen wissenschaftlichen Forschungskontexten untersucht wird .
Safety and Hazards
Di-tert-butyl succinate is classified under GHS07 for safety. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Wirkmechanismus
Target of Action
Di-tert-butyl succinate is a chemical compound with the molecular formula C12H22O4 . .
Biochemical Pathways
DBAD is known to be used as a reactive intermediate to synthesize other macromolecular substances due to its unique structural characteristics . The most widely used reaction involving DBAD is the Mitsunobu reaction, which refers to the oxidation–reduction condensation reaction of nucleophilic substrates with alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents .
Eigenschaften
IUPAC Name |
ditert-butyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOORECODRBZTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450132 | |
| Record name | Di-tert-butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-26-1 | |
| Record name | Di-tert-butyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI-TERT-BUTYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U278DI8QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


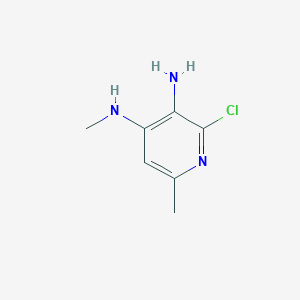
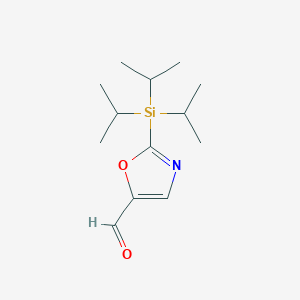
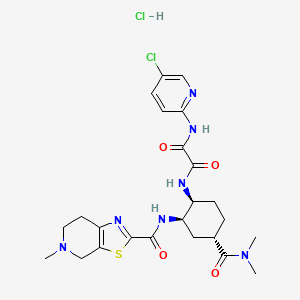
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)
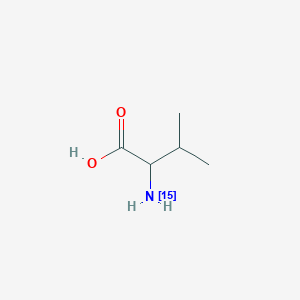
![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)
